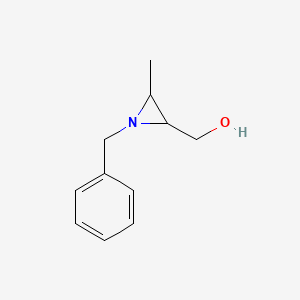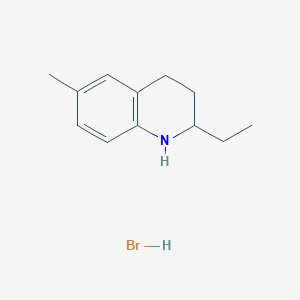
4-Ethynyl-2-methylhept-1-en-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynyl-2-methylhept-1-en-4-ol is an organic compound characterized by the presence of an ethynyl group, a methyl group, and a hydroxyl group attached to a heptene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methylhept-1-en-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylhept-1-en-4-ol and an ethynylating agent.
Ethynylation Reaction: The key step involves the introduction of the ethynyl group. This can be achieved through a reaction with an ethynylating agent under controlled conditions, often using a base such as sodium amide (NaNH2) in liquid ammonia.
Purification: The resulting product is then purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynyl-2-methylhept-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens, organometallic compounds
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alkenes
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-Ethynyl-2-methylhept-1-en-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ethynyl and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynyl-2-methylhept-1-en-4-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions and conjugation, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hepten-1-ol: Similar structure but lacks the ethynyl group.
2-Methylhept-1-en-4-ol: Similar structure but lacks the ethynyl group.
1-Heptyne: Contains an ethynyl group but lacks the hydroxyl and methyl groups.
Uniqueness
4-Ethynyl-2-methylhept-1-en-4-ol is unique due to the combination of its ethynyl, methyl, and hydroxyl groups, which confer distinct chemical properties and reactivity compared to its similar counterparts.
Propiedades
Número CAS |
90315-94-9 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
4-ethynyl-2-methylhept-1-en-4-ol |
InChI |
InChI=1S/C10H16O/c1-5-7-10(11,6-2)8-9(3)4/h2,11H,3,5,7-8H2,1,4H3 |
Clave InChI |
UIVWJVHPHPMODG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=C)C)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



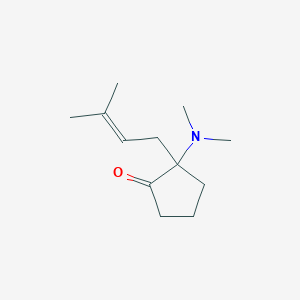
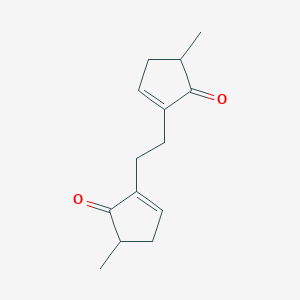
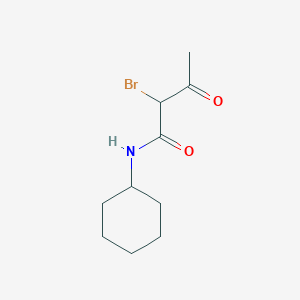
![N,N'-Bis(2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethyl)urea](/img/structure/B14352526.png)
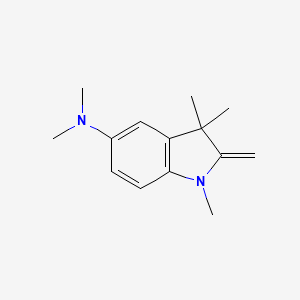

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)


